6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole is an organic compound that features a boron-containing dioxaborolane ring attached to a benzoisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole typically involves the borylation of a suitable precursor. One common method is the reaction of a halogenated benzoisothiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.
Temperatures: Typically range from room temperature to 100°C, depending on the reaction.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Boronic esters: Resulting from hydroboration reactions.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Catalysis: Employed in various catalytic processes due to its boron content.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the boron atom in the dioxaborolane ring interacts with the palladium catalyst to facilitate the formation of a new carbon-carbon bond . The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A more complex compound with multiple dioxaborolane groups.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole is unique due to the presence of both the dioxaborolane ring and the benzoisothiazole moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C13H16BNO2S |
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Molecular Weight |
261.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-9-8-15-18-11(9)7-10/h5-8H,1-4H3 |
InChI Key |
MPWPZLWTLNTQMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NS3 |
Origin of Product |
United States |
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